

An In-depth Technical Guide to N-Boc-acetamide (tert-Butyl N-acetylcarbamate)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl acetylcarbamate*

Cat. No.: B055960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-acetamide, chemically known as tert-butyl N-acetylcarbamate. This document details its chemical structure, physical properties, synthesis protocols, spectroscopic data, and reactivity, serving as a crucial resource for professionals in organic synthesis and drug development.

Chemical Structure and Properties

N-Boc-acetamide (tert-butyl N-acetylcarbamate) is a carbamate derivative where the nitrogen of an acetamide moiety is protected by a tert-butoxycarbonyl (Boc) group. This structure imparts specific reactivity and stability, making it a subject of interest in synthetic chemistry.

IUPAC Name: tert-butyl N-acetylcarbamate^[1] Synonyms: N-Boc-acetamide, **tert-Butyl acetylcarbamate**^[1] CAS Number: 120157-98-4^[1] Molecular Formula: C₇H₁₃NO₃^[1]

The key quantitative properties of N-Boc-acetamide are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	159.18 g/mol	[1]
Exact Mass	159.08954328 Da	[1]
Topological Polar Surface Area	55.4 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
XLogP3	0.7	[1]

Note: Experimental values for melting and boiling points are not readily available in the cited literature.

Synthesis of N-Boc-acetamide

The synthesis of N-Boc-acetamide can be achieved through various methods. Two detailed experimental protocols are provided below, one utilizing N-Boc-thioacetamide and another employing a more general approach of N-acylation of tert-butyl carbamate.

Synthesis from N-Boc-thioacetamide

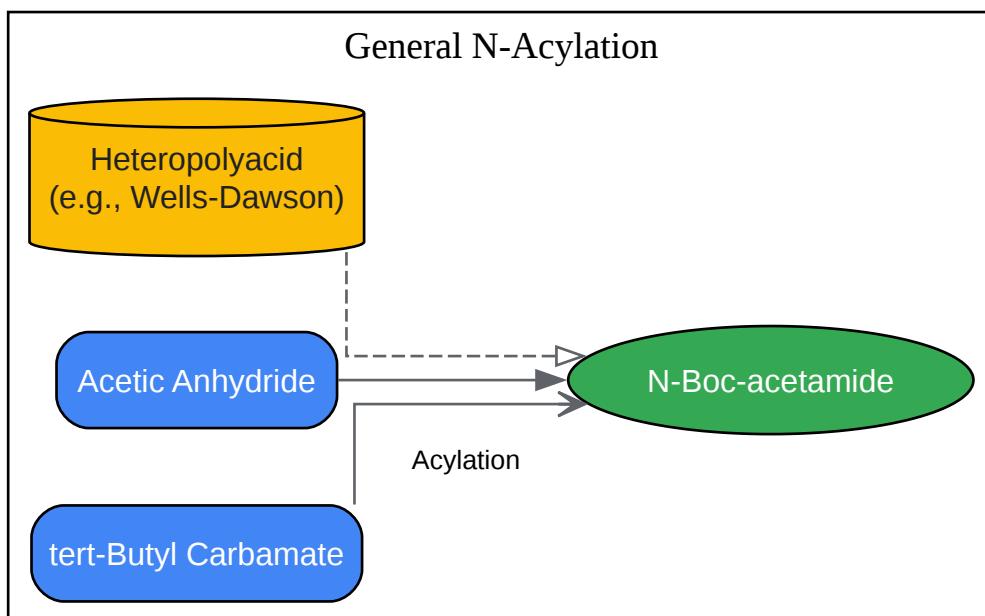
A practical and high-yielding synthesis has been reported starting from N-(t-Boc)thioacetamide. This method is notable for its use of a heterogeneous catalyst and mild reaction conditions.[\[2\]](#)

Experimental Protocol:

- To a solution of N-(t-Boc)thioacetamide (87.6 mg, 0.5 mmol), the hydrochloride salt of an amino ester (e.g., glycine ethyl ester hydrochloride, 0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, such as THF, CH₃CN, or DMF), add natural phosphate (NP) catalyst (87.6 mg).
- Stir the reaction mixture vigorously at room temperature for 30 minutes.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography (e.g., Interchim Puriflash with a cyclohexane/ethyl acetate eluent system) to yield crystalline tert-butyl N-acetylcarbamate.

This reaction unexpectedly yields the N-Boc-acetamide instead of the anticipated amidine, with the sulfur atom being substituted by an oxygen atom.[2]


General N-Acylation of tert-Butyl Carbamate

A more general approach involves the N-acylation of the readily available tert-butyl carbamate using an acylating agent. Heteropolyacids have been shown to be effective catalysts for this type of transformation under solvent-free conditions.[3]

Experimental Protocol:

- In a reaction vessel, mix tert-butyl carbamate (1.0 eq) with acetic anhydride (1.2 eq).
- Add a catalytic amount of a Wells-Dawson heteropolyacid (e.g., $H_6[P_2W_{18}O_{62}]$).
- Stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride and the catalyst.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- If necessary, purify the product by recrystallization or column chromatography.

This method represents a green and efficient way to synthesize N-acyl carbamates.[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-Boc-acetamide via N-acylation.

Spectroscopic Characterization

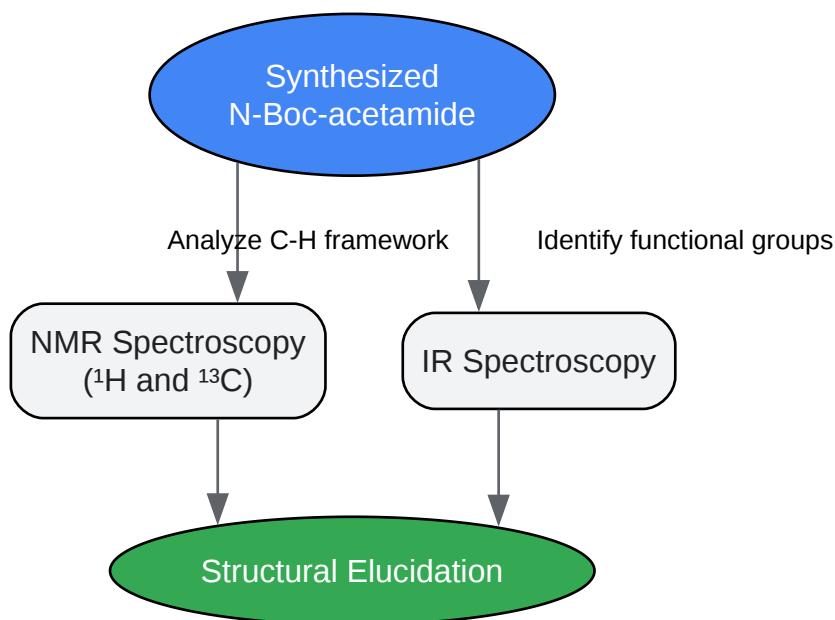
Detailed spectroscopic data is essential for the unambiguous identification and quality control of N-Boc-acetamide. While a complete set of spectra for N-Boc-acetamide is not readily available in the searched literature, the expected characteristic signals based on related N-acyl carbamates are described below.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-acetamide is expected to show two characteristic singlets:

- A singlet integrating to 9 protons around δ 1.5 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.
- A singlet integrating to 3 protons around δ 2.1-2.3 ppm, corresponding to the methyl protons of the acetyl group.
- A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent, typically appearing between δ 7.0-9.0 ppm.

¹³C NMR Spectroscopy


The carbon NMR spectrum will be characterized by the following signals:

- A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
- A signal around δ 24 ppm for the methyl carbon of the acetyl group.
- A quaternary carbon signal around δ 82-84 ppm for the tert-butyl $\text{C}(\text{CH}_3)_3$ carbon.
- Two carbonyl carbon signals: one for the acetyl group around δ 170 ppm and one for the carbamate group around δ 150-152 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the functional groups present:

- A strong absorption band for the N-H stretching vibration around $3200\text{-}3300\text{ cm}^{-1}$.
- Two distinct carbonyl ($\text{C}=\text{O}$) stretching bands. The amide I band (from the acetyl group) is expected around $1700\text{-}1720\text{ cm}^{-1}$, and the carbamate carbonyl stretch is expected at a higher frequency, around $1740\text{-}1760\text{ cm}^{-1}$.
- C-H stretching vibrations for the methyl groups will appear just below 3000 cm^{-1} .

[Click to download full resolution via product page](#)

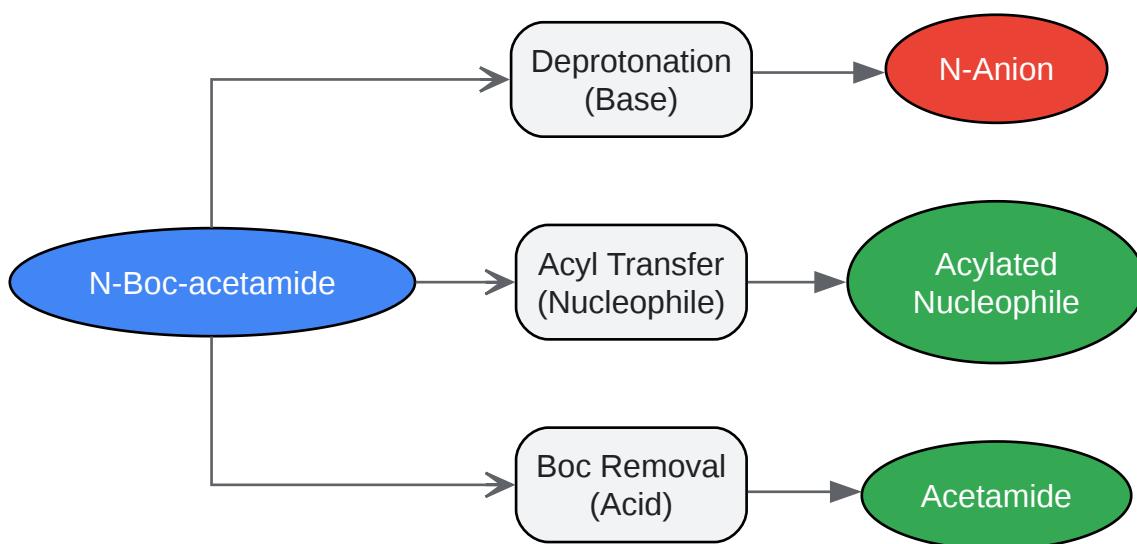
Caption: Workflow for the structural confirmation of N-Boc-acetamide.

Reactivity and Applications

N-acyl carbamates, such as N-Boc-acetamide, are activated amide derivatives. The presence of two electron-withdrawing groups on the nitrogen atom (the Boc and acetyl groups) makes the amide N-C(O) bond more susceptible to cleavage and also enhances the acidity of the N-H proton.

Reactivity

- **N-H Acidity:** The N-H proton is significantly more acidic than in a simple amide, allowing for deprotonation under relatively mild basic conditions. The resulting anion can be used in various nucleophilic reactions.
- **Acyl Group Transfer:** N-acyl carbamates can act as acylating agents, transferring the acetyl group to other nucleophiles. This reactivity is enhanced compared to simple amides due to the electronic nature of the N-substituents.
- **Precursors to Radicals:** N-acyl PTOC (N'-hydroxypyridine-2-thione) carbamates, which are related structures, can serve as precursors to (N-acyl-N-alkylcarbamoyl)oxyl radicals, which can then undergo decarboxylation to form amidyl radicals.^[4] These reactive intermediates can participate in various cyclization and hydrogen transfer reactions.^[4]
- **Deprotection:** The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous phosphoric acid) to yield acetamide.^[5] This selective deprotection is a cornerstone of Boc chemistry.


Applications in Organic Synthesis

While specific applications for N-Boc-acetamide are not extensively documented, its structural motifs are relevant in several areas of synthetic chemistry:

- **Amide Bond Formation:** As an activated amide, it can be a model compound for studying new methods of transamidation or other amide bond-forming reactions. The twisted nature of

some N-acyl-tert-butyl-carbamates has been implicated in their enhanced reactivity in N-C cross-coupling reactions.

- **Prodrug Design:** The N-acyl carbamate linkage has been explored in the design of self-immolative linkers for the pH-responsive release of amide-containing drugs.[6]
- **Intermediate in Complex Synthesis:** The dual-protected nitrogen functionality could be strategically employed in multi-step syntheses where differential reactivity of the two carbonyl groups is desired.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of N-Boc-acetamide.

Conclusion

N-Boc-acetamide (tert-butyl N-acetylcarbamate) is a valuable compound for research in organic synthesis. Its structure as an activated amide suggests a rich and useful chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential reactivity, offering a starting point for researchers and scientists to explore its applications in drug development and other areas of chemical science. Further investigation into its physical properties and specific reaction scope is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Self-Immulative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-acetamide (tert-Butyl N-acetylcarbamate)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055960#n-boc-acetamide-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com